molecular formula C10H13N7OS2 B4634076 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4634076
M. Wt: 311.4 g/mol
InChI Key: MNKJNJWHGYHCQL-UHFFFAOYSA-N
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Description

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic hybrid molecule designed for advanced pharmaceutical and biochemical research. This compound integrates two privileged heterocyclic scaffolds—a diaminopyrimidine ring and a 1,3,4-thiadiazole core—into a single structural framework, a strategy known to produce novel bioactive agents. The diaminopyrimidine moiety is a well-established pharmacophore in medicinal chemistry. Scientific literature indicates that derivatives containing this group have been investigated for a range of biological activities, including serving as kinase inhibitors relevant to cancer research and demonstrating anti-retroviral and anti-trypanosomal properties . Concurrently, the 1,3,4-thiadiazole ring system is recognized for its broad spectrum of biological functions, making it a key scaffold in the development of antimicrobial and anti-inflammatory agents . The molecular hybridization approach used in the design of this compound aims to synergize the activities of these two distinct pharmacophores or to create a multi-targeting ligand. Researchers can utilize this compound as a key intermediate or a lead structure in drug discovery programs, particularly those focused on oncology and infectious diseases. Its structure presents opportunities for probing specific enzyme targets and studying structure-activity relationships (SAR). Furthermore, hybrid molecules like this one are of significant interest in the fight against multidrug resistance (MDR), as they may offer new mechanisms of action to overcome resistance to existing therapies . This compound is intended for research applications only.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7OS2/c1-2-8-16-17-10(20-8)15-7(18)4-19-9-13-5(11)3-6(12)14-9/h3H,2,4H2,1H3,(H,15,17,18)(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKJNJWHGYHCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole rings The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester The thiadiazole ring is often prepared via the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Substitution Reactions at the Acetamide Moiety

The chloroacetamide intermediate (precursor to the title compound) undergoes further nucleophilic substitutions, as demonstrated in analogous systems :

  • Example : Reaction with substituted amines (e.g., piperazines) in dry benzene with triethylamine yields derivatives with modified acetamide side chains.

Representative Data for Analogous Derivatives

DerivativeReactantConditionsYield
Piperazine-substitutedBenzyl piperidineReflux, 8 hours78%
4-Fluorophenyl4-FluoroanilineReflux, 4 hours88%

Tautomerism and Stability

The thiadiazole and pyrimidine rings exhibit tautomeric behavior:

  • Thiadiazole : Exists in equilibrium between the thione (C=S) and thiol (C–SH) forms, influencing electrophilic substitution sites .

  • Pyrimidine : The 4,6-diamino group participates in hydrogen bonding, stabilizing the crystal lattice .

Key Spectral Evidence

  • IR : Absence of C=O stretch at ~1700 cm⁻¹ post-cyclization confirms acetamide participation .

  • ¹H NMR : Signals at δ 2.18 ppm (CH₂) and δ 1.76 ppm (CH₃) confirm the ethyl group on the thiadiazole .

Reactivity Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The sulfanyl bridge is susceptible to cleavage in strong acids (e.g., HCl), regenerating the pyrimidine-thiol and acetamide fragments .

  • Basic Stability : Stable in mild bases (e.g., KOH/ethanol) but degrades in concentrated NaOH via acetamide hydrolysis .

Biological Activity and Derivatization

Scientific Research Applications

Antimicrobial Activity

The presence of the thiadiazole moiety in this compound suggests potential antimicrobial properties . Compounds containing thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, making them candidates for further exploration in the development of new antimicrobial agents .

Case Study: Antibacterial Activity

A study focused on the synthesis of substituted thiadiazoles indicated that derivatives similar to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent . The hybrid structure may enhance its efficacy against various cancer cell lines. Previous studies have shown that pyrimidine and thiadiazole derivatives can exhibit cytotoxic effects against human cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various thiadiazole derivatives, compounds with similar structural features to this compound showed significant inhibition rates against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . The results suggested that further optimization of this compound could lead to more effective anticancer therapies.

Herbicidal Activity

The structural attributes of this compound suggest it may possess herbicidal properties . Thiadiazole derivatives are often explored for their ability to inhibit plant growth by disrupting essential biochemical pathways.

Case Study: Herbicidal Potential

Research on related thiadiazole compounds has indicated their effectiveness in controlling weed species in agricultural settings. These findings suggest that this compound could be investigated for similar applications in herbicide development.

Antioxidant Properties

The antioxidant capacity of compounds like this compound is also noteworthy. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity

In studies assessing the antioxidant properties of various thiadiazole derivatives, compounds with structural similarities exhibited significant free radical scavenging activities . This suggests potential applications in nutraceuticals or as food preservatives.

Summary Table of Applications

ApplicationMechanism/PropertiesReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerCytotoxic effects on cancer cell lines
HerbicidalDisruption of plant growth pathways
AntioxidantFree radical scavenging

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Crystallographic Comparison with Analogous Compounds

Key Structural Features

The target compound shares a common backbone with other 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-aryl/heteroaryl acetamides but differs in the substitution pattern on the acetamide nitrogen. For example:

  • Chlorophenyl analogs: N-(4-chlorophenyl) and N-(3-chlorophenyl) derivatives exhibit monoclinic (P21/c) or orthorhombic (Pbca) crystal systems, with dihedral angles between the pyrimidine and aryl rings ranging from 42° to 78° .
  • Methylphenyl analogs: N-(2,4-dimethylphenyl) derivatives crystallize in monoclinic P21/c, with a dihedral angle of 58.64°, while the 3-methoxyphenyl analog adopts a triclinic P1 space group .
  • Nitro/fluorophenyl analogs : These derivatives show distinct hydrogen-bonding networks due to electron-withdrawing substituents, influencing molecular packing .

Crystallographic Data Comparison

Compound (Substituent) Space Group Unit Cell Parameters (Å, °) Dihedral Angle (°) Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl) Not reported Not reported Not reported N/A
N-(4-chlorophenyl) Pbca a=18.27, b=7.48, c=19.80; α=β=γ=90° 42.25
N-(3-chlorophenyl) P21/c a=18.22, b=8.12, c=19.63; β=108.76° 78.33
N-(2,4-dimethylphenyl) P21/c a=23.77, b=7.01, c=9.09; β=90.09° 58.64
N-(3-nitrophenyl) P21/c a=7.72, b=14.10, c=15.16; β=93.46° 67.11

Notes:

  • The dihedral angle between the pyrimidine and aryl/heteroaryl rings influences molecular conformation and intermolecular interactions.
  • Hydrogen bonding (N–H⋯O/S) stabilizes crystal packing, with bond distances typically 2.8–3.0 Å .

Anticancer Activity

  • Target compound: While specific data for the 5-ethyl-1,3,4-thiadiazol-2-yl derivative is unavailable, structurally related N-(5-substituted-1,3,4-thiadiazol-2-yl) analogs exhibit potent cytotoxicity. For instance, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4y) showed IC50 values of 0.084 mmol L⁻¹ (MCF-7) and 0.034 mmol L⁻¹ (A549), outperforming cisplatin .

Structure-Activity Relationships (SAR)

  • Thiadiazole substituents : Ethyl groups enhance lipophilicity and membrane permeability, improving cellular uptake .
  • Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring reduce metabolic stability but may increase target binding affinity .

Biological Activity

The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications.

Structural Features

This compound features a pyrimidine ring with amino substitutions and a thiadiazole ring , contributing to its biological activity. The acetamide group enhances its solubility and interaction with biological targets.

Synthesis Methods

The synthesis typically involves multi-step reactions:

  • Preparation of Pyrimidine and Thiadiazole Rings : The pyrimidine can be synthesized through the Biginelli reaction, while the thiadiazole is formed via cyclization of thiosemicarbazide with carboxylic acid derivatives.
  • Final Coupling : The final product is obtained by coupling the synthesized rings with acetamide under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated promising cytotoxic activity with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin:

CompoundCell LineIC50 (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells (NIH3T3) .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : Interaction with growth factor receptors like EGFR has been suggested to underlie its activity .

Additional Biological Activities

Beyond anticancer effects, derivatives of this compound have shown:

  • Antimicrobial Activity : Some studies indicate effectiveness against bacterial strains.
  • Antiviral Properties : Thiadiazole derivatives are noted for their broad-spectrum antiviral activities .

In Vivo Studies

In vivo studies further corroborate the in vitro findings. Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. These studies are crucial for understanding pharmacokinetics and therapeutic efficacy in a biological context.

Comparative Analysis with Similar Compounds

When compared to other thiadiazole derivatives, such as those containing different substituents on the thiadiazole ring, this compound demonstrates unique potency profiles due to its specific structural features:

Compound NameStructural FeaturePotency
Compound AMethyl substitutionModerate
Compound BPropyl substitutionHigh
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl...)Ethyl substitutionVery High

This comparative analysis highlights the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux to enhance reactivity, as demonstrated in analogous thiadiazole-acetamide syntheses .
  • Reagent Ratios : Optimize stoichiometry of 4,6-diaminopyrimidine-2-thiol and 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (e.g., 1:1.2 molar ratio) to minimize side products.
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from chloroform-acetone mixtures .
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity by HPLC (>95%).

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify sulfanyl linkage (δ ~3.8 ppm for SCH2_2), pyrimidine NH2_2 (δ ~6.5 ppm, broad), and thiadiazole protons (δ ~8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (calculated for C11_{11}H14_{14}N8_8OS2_2: 355.07).
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C 37.18%, H 3.97%, N 31.52%, S 18.06%) .

Q. What are the best practices for crystallographic analysis using SHELX software?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors for high-resolution data (>0.8 Å).
  • Structure Solution : Employ SHELXD for phasing and SHELXL for refinement. Apply TWIN/BASF commands if twinning is detected .
  • Validation : Check R-factor convergence (<0.05), ADPs (anisotropic displacement parameters), and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for sulfanyl group incorporation?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states and activation energies for thiol-acetamide coupling .
  • Reaction Mechanism Validation : Compare computed IR spectra (e.g., S-H stretching at ~2550 cm1^{-1}) with experimental FT-IR data to confirm intermediates .

Q. How to resolve discrepancies between computational and experimental crystallographic data?

  • Methodological Answer :

  • Dynamic Disorder Modeling : Refine disordered regions (e.g., ethyl groups) using PART and SUMP instructions in SHELXL .
  • DFT-Based Geometry Optimization : Overlay computed (gas-phase) and experimental (solid-state) structures to identify lattice effects .

Q. What strategies enhance pharmacological activity studies of this compound?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize assays .
  • Bioassay Design : Test against Gram-positive/negative bacteria (MIC via broth dilution) and cancer cell lines (MTT assay), correlating activity with substituent electronegativity .

Q. How to apply statistical experimental design (DoE) in optimizing reaction conditions?

  • Methodological Answer :

  • Factorial Design : Vary temperature (60–100°C), solvent polarity (DMSO vs. ethanol), and catalyst (e.g., triethylamine) in a 23^3 matrix to identify key factors .
  • Response Surface Methodology : Use Central Composite Design to model nonlinear relationships (e.g., yield vs. time/temperature) and predict optimal conditions .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different assay models?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls. Assess assay sensitivity (e.g., bacterial strain variability) .
  • Structure-Activity Landscapes : Plot IC50_{50} values against substituent parameters (e.g., Hammett σ) to identify outliers or non-linear trends .

Q. Why might crystallographic bond lengths deviate from DFT predictions?

  • Methodological Answer :

  • Solid-State Effects : Analyze packing forces (e.g., hydrogen bonds, π-π stacking) via CrystalExplorer to explain deviations in S–C bond lengths .
  • Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for molecular vibrations .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) .
  • Synthesis Optimization : DoE protocols from chemical engineering literature .
  • Computational Tools : Gaussian (DFT), AutoDock (molecular docking) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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